Stereochemical Identity Guarantees Biological Reproducibility
The target compound is supplied as a single, unequivocal (1R,2S) enantiomer with a certified purity of 95% . By contrast, the commonly available low-cost alternative 2-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 78407-09-7) is a racemic or diastereomeric mixture lacking defined chiral purity . This difference is critical because in the 2,3-dihydro-1H-inden-1-amine series, opposite enantiomers have been shown to produce distinct MAO-B inhibitory profiles; the (1R)-configuration is essential for retaining MAO-B affinity, as demonstrated by the lead compound Selegiline and its des-methyl analog [1].
| Evidence Dimension | Chiral purity (enantiomeric excess) |
|---|---|
| Target Compound Data | Single (1R,2S) isomer; chemical purity ≥95% by vendor specification |
| Comparator Or Baseline | Racemic 2-methoxy-2,3-dihydro-1H-inden-1-amine (CAS 78407-09-7); no enantiomeric excess specified |
| Quantified Difference | Target compound provides 100% enantiomeric excess of the (1R,2S) form; comparator delivers an undefined mixture of stereoisomers |
| Conditions | Vendor CoA and literature consensus on structure-activity relationships of 1-aminoindane derivatives |
Why This Matters
Procuring a single enantiomer eliminates inter-experiment variability arising from undefined chiral composition, directly supporting reproducible SAR studies and regulatory-compliant impurity profiling.
- [1] Youdim, M.B.H.; Edmondson, D.; Tipton, K.F. The therapeutic potential of monoamine oxidase inhibitors. Nat. Rev. Neurosci. 2006, 7, 295–309. View Source
